2-Chloro-4-fluoro-5-nitrotoluene
Overview
Description
2-Chloro-4-fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of toluene, where the methyl group is substituted with chlorine, fluorine, and nitro groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-fluoro-5-nitrotoluene typically involves the nitration of 2-Chloro-4-fluorotoluene. The process includes the following steps :
Chlorination: 2-Chloro-4-fluorotoluene is chlorinated under the irradiation of high-pressure ultraviolet lamp light.
Hydrolysis: The chlorinated product is hydrolyzed in the presence of a catalyst.
Nitration: The hydrolyzed product undergoes nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-nitrotoluene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-4-fluoro-5-nitrotoluene is utilized in various scientific research fields :
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of biochemical assays and probes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential drugs for cancer and infectious diseases.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-nitrotoluene depends on its application. In pharmaceutical synthesis, it acts as a building block, participating in various chemical reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-5-nitrotoluene
- 2-Chloro-4-fluoro-5-nitrophenol
- 2-Chloro-3-fluoro-5-nitropyridine
- 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
- 2-Fluoro-5-nitrotoluene
- 5-Fluoro-2-nitrotoluene
- 5-Chloro-2-nitrotoluene
Uniqueness
2-Chloro-4-fluoro-5-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-chloro-5-fluoro-2-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVJHZWHPLOEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435612 | |
Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112108-73-3 | |
Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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